molecular formula C11H12F3N3O B11454965 4-ethoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine

4-ethoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine

Cat. No.: B11454965
M. Wt: 259.23 g/mol
InChI Key: PQQJFVZBEQJOPI-UHFFFAOYSA-N
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Description

4-Ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. . The ethoxy and methyl groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-Ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to biological targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidine derivatives with different substituents. Examples include:

  • 4-chloro-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine
  • 4-ethoxy-5-methyl-4-(difluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine

Uniqueness

The uniqueness of 4-ethoxy-5-methyl-4-(trifluoromethyl)-1H,4H-pyrido[4,3-d]pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12F3N3O

Molecular Weight

259.23 g/mol

IUPAC Name

4-ethoxy-5-methyl-4-(trifluoromethyl)-1H-pyrido[4,3-d]pyrimidine

InChI

InChI=1S/C11H12F3N3O/c1-3-18-10(11(12,13)14)9-7(2)15-5-4-8(9)16-6-17-10/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

PQQJFVZBEQJOPI-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C2=C(C=CN=C2C)NC=N1)C(F)(F)F

Origin of Product

United States

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